3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

Fluorine regioisomer comparison pKa prediction Sulfonamide acidity

3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307544-88-3) is a synthetic small molecule belonging to the thiazolyl-aminosulfonyl benzamide class. Its structure comprises a 3-fluorobenzamide moiety linked via an amide bond to a para-substituted phenyl ring bearing an N-(thiazol-2-yl)sulfonamide group.

Molecular Formula C16H12FN3O3S2
Molecular Weight 377.4g/mol
CAS No. 307544-88-3
Cat. No. B378012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide
CAS307544-88-3
Molecular FormulaC16H12FN3O3S2
Molecular Weight377.4g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C16H12FN3O3S2/c17-12-3-1-2-11(10-12)15(21)19-13-4-6-14(7-5-13)25(22,23)20-16-18-8-9-24-16/h1-10H,(H,18,20)(H,19,21)
InChIKeyZPSCMNOIZQJCRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307544-88-3) – Compound Class and Core Characteristics for Procurement Scouting


3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307544-88-3) is a synthetic small molecule belonging to the thiazolyl-aminosulfonyl benzamide class . Its structure comprises a 3-fluorobenzamide moiety linked via an amide bond to a para-substituted phenyl ring bearing an N-(thiazol-2-yl)sulfonamide group. This compound is a mono-fluorinated regioisomer within a broader series used as scaffolds for carbonic anhydrase (CA) inhibitors, kinase modulators, and anti-proliferative agents [1]. Key computed physicochemical properties include a molecular weight of 377.41 g·mol⁻¹, a predicted density of 1.544 ± 0.06 g·cm⁻³, and a predicted pKa of 7.00 ± 0.10, which govern its ionization state under physiological conditions . The compound is primarily distributed as a research reagent (typical purity ≥95%) for early-stage drug discovery and chemical biology studies.

Why In-Class Thiazolyl-Sulfamoyl Benzamides Cannot Be Treated as Interchangeable: The Case for 3-Fluoro Substitution


Within the thiazolyl-sulfamoyl benzamide family, the position and count of fluorine substituents on the benzamide ring critically modulate hydrogen-bonding capacity, electronic distribution, and metabolic stability [1]. The 3-fluoro (meta) isomer exhibits a distinct electronic profile compared to 2-fluoro (ortho) and 4-fluoro (para) regioisomers, altering the acidity of the sulfonamide NH and the conformational preference of the benzamide carbonyl. The 3,4-difluoro analog (CAS 303797-95-7) has demonstrated nanomolar potency against tumor-associated carbonic anhydrase isoforms CA IX and CA XII (IC₅₀ 12–45 nM), but adding a second fluorine atom also increases molecular weight, modifies logP, and can shift isoform selectivity [1]. The unsubstituted parent (N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzamide) lacks the metabolic shielding and target-binding enhancement conferred by fluorine. The 3,4,5-trimethoxy analog introduces steric bulk and additional hydrogen-bond acceptors that redirect target engagement toward tubulin and away from carbonic anhydrases . Therefore, treating these analogs as functionally interchangeable for assay development, SAR studies, or procurement without verifying the substitution pattern risks invalid experimental comparisons and wasted resource expenditure.

Quantitative Differentiation Evidence: 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide vs. Closest Analogs


Fluorine Substitution Position: Meta (3-Fluoro) vs. Para (4-Fluoro) Regioisomer – Predicted pKa and Ionization State Comparison

The 3-fluoro (meta) substitution on the benzamide ring of CAS 307544-88-3 yields a predicted pKa of 7.00 ± 0.10 for the sulfonamide NH proton . This value places the compound near the physiological pH threshold, meaning approximately 50% of molecules exist in the neutral (protonated) form and 50% in the anionic (deprotonated) form at pH 7.4. The anionic sulfonamide nitrogen is the zinc-binding species in carbonic anhydrase inhibitor pharmacophores [1]. By contrast, the 4-fluoro (para) regioisomer (CAS 5565-07-1) carries the electron-withdrawing fluorine in direct conjugation with the amide carbonyl, which is expected to lower the pKa of the sulfonamide NH further (predicted ~6.5–6.8 based on Hammett σₚ values), shifting the equilibrium toward a higher fraction of the deprotonated, zinc-binding competent species at physiological pH. The 3-fluoro regioisomer thus offers a more balanced ionization profile that may translate into distinct pH-dependent binding kinetics and tissue distribution patterns compared to the 4-fluoro analog.

Fluorine regioisomer comparison pKa prediction Sulfonamide acidity

Mono-Fluoro (3-F) vs. Di-Fluoro (3,4-diF) Analog: Molecular Weight, Lipophilicity, and Ligand Efficiency Considerations

The 3-fluoro compound (MW 377.41 g·mol⁻¹) is 18 Da lighter than the 3,4-difluoro analog (CAS 303797-95-7, MW 395.40 g·mol⁻¹) [1]. The additional fluorine atom on the difluoro analog increases lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 units) and adds one extra hydrogen-bond acceptor, which can reduce ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count). The difluoro analog has demonstrated CA IX/XII IC₅₀ values of 12–45 nM [1]. If the mono-fluoro compound achieves CA IX/XII IC₅₀ values in the same range or only 2- to 3-fold weaker (e.g., 30–100 nM), its lower molecular weight and reduced lipophilicity would yield superior ligand efficiency and potentially better pharmacokinetic properties. This relationship must be experimentally verified; however, for procurement decisions in lead optimization programs, the mono-fluoro compound represents the lower-MW, lower-logP starting point for property-based drug design, while the difluoro analog represents the potency-optimized but physicochemically less favorable counterpart [2].

Fluorine count optimization Ligand efficiency logP comparison

Melting Point and Solid-State Stability: 3-Fluoro vs. 3,4-Difluoro and Unsubstituted Analogs

The melting point of 3-fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide is reported as 201–203°C . This value reflects the cohesive energy of the crystal lattice, which is influenced by intermolecular hydrogen bonding between the amide NH, sulfonamide NH, and carbonyl oxygen atoms. A melting point above 200°C generally indicates good solid-state stability and low hygroscopicity, which are advantageous for long-term storage and reproducible weighing in laboratory settings. Comparator data for the 3,4-difluoro analog (CAS 303797-95-7) and the unsubstituted parent compound are not directly available from the same source; however, the introduction of the single meta-fluorine atom is known to perturb crystal packing through C–F···H–N and C–F···C=O interactions without drastically altering the overall lattice energy, as reflected in the moderate melting point range [1].

Melting point comparison Solid-state stability Crystallinity

Class-Level Target Engagement: Carbonic Anhydrase Isoform Profiling Expectations for Mono-Fluoro vs. Multi-Substituted Analogs

Thiazolyl-sulfamoyl benzamide derivatives are established carbonic anhydrase (CA) inhibitor chemotypes, with the sulfonamide nitrogen functioning as the zinc-binding group [1]. The 3,4-difluoro analog (CAS 303797-95-7) has demonstrated potent inhibition of the tumor-associated isoforms CA IX and CA XII, with IC₅₀ values in the range of 12–45 nM [2]. The mono-fluoro 3-substituted compound (CAS 307544-88-3) presents a single electron-withdrawing fluorine at the meta position, which is not in direct resonance conjugation with the amide bond. Based on structure-activity relationship (SAR) trends in sulfonamide CA inhibitors, reducing the number of fluorine substituents from two (3,4-diF) to one (3-F) is predicted to decrease CA IX/XII potency by approximately 3- to 10-fold while potentially improving selectivity over off-target cytosolic isoforms CA I and CA II, which are more sensitive to steric and electronic perturbations at the benzamide ring [3]. This class-level inference is derived from the well-established observation that increasing fluorination enhances CA IX binding affinity but can also increase hERG channel liability and metabolic clearance.

Carbonic anhydrase inhibition Isoform selectivity Fluorine SAR

Functional Group Vector Comparison: 3-Fluoro-Benzamide vs. 3,4,5-Trimethoxy-Benzamide – Target Class Divergence

The 3,4,5-trimethoxy analog (3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide) has been characterized as an inhibitor of tubulin polymerization, a mechanism distinct from carbonic anhydrase inhibition . The trimethoxyphenyl motif is a well-validated pharmacophore for binding to the colchicine site of β-tubulin, whereas the mono-fluoro benzamide of CAS 307544-88-3 lacks this recognition element. This functional group divergence means the two compounds occupy entirely different target classes: the 3-fluoro compound is predicted to engage zinc-dependent metalloenzymes (carbonic anhydrases, possibly PTP1B or kinases) through its sulfonamide group, while the trimethoxy analog disrupts microtubule dynamics [1]. For procurement, this distinction is absolute—the compounds cannot serve as mutual replacements in any assay designed to probe CA activity or tubulin polymerization, respectively. Selecting the wrong analog would result in a complete loss of on-target signal in the intended assay system.

Target class divergence Tubulin vs. carbonic anhydrase Pharmacophore differentiation

Predicted logP and Aqueous Solubility: 3-Fluoro vs. 3,4-Difluoro vs. Unsubstituted Parent

Using the computed topological polar surface area (TPSA) and predicted logP values available through authoritative databases, the 3-fluoro compound (CAS 307544-88-3) is estimated to exhibit a logP of approximately 2.8–3.2, placing it within the optimal drug-like lipophilicity range (logP < 5) . The 3,4-difluoro analog (CAS 303797-95-7) carries a second fluorine that increases logP by an estimated +0.3 to +0.5 log units, while the unsubstituted parent compound would have a logP approximately 0.5–0.8 units lower. Lipophilicity directly correlates with aqueous solubility, plasma protein binding, and metabolic clearance. A logP in the 2.8–3.2 range balances sufficient membrane permeability for intracellular target engagement with acceptable aqueous solubility (>10 µM) for in vitro assay compatibility. The mono-fluoro compound thus occupies a favorable intermediate position on the lipophilicity continuum relative to its more polar (unsubstituted) and more lipophilic (difluoro) analogs [1].

Lipophilicity comparison Aqueous solubility Drug-likeness

Recommended Research and Procurement Application Scenarios for 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (CAS 307544-88-3)


Carbonic Anhydrase Isoform Selectivity Profiling – SAR Probe for Mono-Fluorinated Benzamide Series

Based on the established carbonic anhydrase inhibitory activity of the 3,4-difluoro analog (CA IX/XII IC₅₀ 12–45 nM [1]) and class-level SAR indicating that mono-fluoro substitution may improve selectivity over CA I/CA II, this compound is best deployed as a selectivity probe in a panel of recombinant human CA isoforms (I, II, IV, IX, XII). The predicted intermediate pKa of 7.00 ± 0.10 allows researchers to assess pH-dependent inhibition profiles at pH 6.5, 7.4, and 7.8, which is particularly relevant for tumor microenvironment-mimetic conditions where CA IX and CA XII function at acidic extracellular pH. Procurement of this compound alongside the 3,4-difluoro analog enables direct head-to-head isoform selectivity determination.

Lead Optimization Starting Point – Property-Based Drug Design Leveraging Balanced logP and MW

With a molecular weight of 377.41 g·mol⁻¹ and an estimated logP in the favorable 2.8–3.2 range, this compound serves as the lower-MW, lower-lipophilicity alternative to the 3,4-difluoro analog (MW 395.40, estimated logP 3.2–3.7 [2]) in lead optimization campaigns targeting carbonic anhydrases or related zinc-dependent enzymes. Medicinal chemistry teams should procure this compound as the core scaffold for systematic SAR exploration—adding substituents, modifying the thiazole ring, or replacing the benzamide moiety—while monitoring ligand efficiency metrics (LE, LLE) to maintain drug-like property space. The 18 Da MW advantage over the difluoro analog translates to measurable improvements in ligand efficiency if potency can be maintained within a 3-fold window of the difluoro compound's IC₅₀ values.

Negative Control for Tubulin Polymerization Assays – Differentiating CA-Targeted from Tubulin-Targeted Chemotypes

The 3,4,5-trimethoxy analog within this scaffold class is known to inhibit tubulin polymerization , whereas the 3-fluoro compound lacks the trimethoxyphenyl pharmacophore required for colchicine-site binding. Researchers studying microtubule dynamics should procure the 3-fluoro compound as a structurally matched negative control to confirm that observed anti-proliferative effects of the trimethoxy analog are indeed mediated through tubulin disruption and not through off-target carbonic anhydrase inhibition. This application scenario ensures mechanistic specificity in cell-based phenotypic screening campaigns.

Computational Chemistry and Docking Studies – Fluorine-Specific Interaction Mapping in CA Active Sites

The single meta-fluorine substituent of CAS 307544-88-3 provides a defined electron-withdrawing probe for molecular docking and molecular dynamics simulations against carbonic anhydrase crystal structures (e.g., PDB entries for hCA II, hCA IX-mimic, hCA XII). Computational chemists can compare the docked poses and interaction energies of the 3-fluoro compound with those of the 4-fluoro regioisomer, the 3,4-difluoro analog, and the unsubstituted parent to quantify the contribution of each fluorine atom to binding free energy (ΔΔG). The predicted pKa of 7.00 informs the protonation state assignment for the sulfonamide nitrogen in docking grids, ensuring accurate zinc-coordination geometry in the calculated binding modes.

Quote Request

Request a Quote for 3-Fluoro-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.